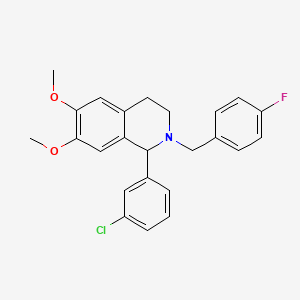![molecular formula C20H24N2O3 B3874384 11-(2,5-dimethoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B3874384.png)
11-(2,5-dimethoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one
説明
11-(2,5-dimethoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one, also known as DTBM-Me, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The exact mechanism of action of 11-(2,5-dimethoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one is not fully understood, but it is believed to act as a modulator of the serotonin and dopamine receptors in the brain. 11-(2,5-dimethoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has been shown to have a high affinity for the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, cognition, and perception. 11-(2,5-dimethoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has also been found to have a moderate affinity for the dopamine D2 receptor, which is involved in the regulation of motor function and reward.
Biochemical and Physiological Effects
11-(2,5-dimethoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has been found to have various biochemical and physiological effects. In studies on rats, 11-(2,5-dimethoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its potential therapeutic effects. 11-(2,5-dimethoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has also been found to have a low toxicity profile and does not exhibit significant adverse effects on vital organs such as the liver and kidneys.
実験室実験の利点と制限
One of the main advantages of using 11-(2,5-dimethoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one in lab experiments is its high selectivity for the serotonin and dopamine receptors. This makes it a useful tool for studying the role of these receptors in various physiological processes. Additionally, 11-(2,5-dimethoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has a low toxicity profile, which makes it a safer alternative to other compounds that may have adverse effects on animals.
One of the limitations of using 11-(2,5-dimethoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one in lab experiments is its limited availability. 11-(2,5-dimethoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one is a relatively new compound, and its synthesis method is complex and time-consuming. This limits its accessibility to researchers who may not have the necessary resources to synthesize it themselves.
将来の方向性
There are several future directions for the research on 11-(2,5-dimethoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one. One potential direction is the development of 11-(2,5-dimethoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one derivatives that may exhibit improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of 11-(2,5-dimethoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one and its potential therapeutic applications in various fields. Finally, the synthesis method for 11-(2,5-dimethoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one may be optimized to improve its yield and accessibility to researchers.
科学的研究の応用
11-(2,5-dimethoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has been used in various scientific research studies, including neuroscience, cancer research, and drug discovery. In neuroscience, 11-(2,5-dimethoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has been shown to have potential applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. In cancer research, 11-(2,5-dimethoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has been found to exhibit anti-tumor activity and may have potential applications in cancer therapy. Additionally, 11-(2,5-dimethoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has been used in drug discovery studies as a lead compound for the development of new drugs.
特性
IUPAC Name |
11-[(2,5-dimethoxyphenyl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-24-17-6-7-19(25-2)16(9-17)13-21-10-14-8-15(12-21)18-4-3-5-20(23)22(18)11-14/h3-7,9,14-15H,8,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJUATPNBSPEMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CC3CC(C2)C4=CC=CC(=O)N4C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[1-(2-ethoxybenzyl)-2-piperidinyl]pyridine](/img/structure/B3874302.png)
![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[5-(methoxymethyl)-2-furoyl]piperidin-3-ol](/img/structure/B3874312.png)
![11-(2-adamantyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B3874319.png)
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-[1,2,4]triazolo[1,5-a]pyrimidin-6-ylacetamide](/img/structure/B3874324.png)
![1-[(1-ethyl-1H-imidazol-5-yl)methyl]-3-(1-ethylpropyl)-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B3874325.png)
![ethyl 3-(2-fluorobenzyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B3874332.png)
![6,8-dichloro-3-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-4H-chromen-4-one](/img/structure/B3874347.png)
![6-{[7-(2-phenylethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B3874355.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-{[2-(methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methyl}acetamide](/img/structure/B3874356.png)
![11-(2,2-diphenylethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B3874357.png)
![2-ethoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B3874362.png)
![1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]azocane](/img/structure/B3874369.png)
![2-ethyl-4-[4-(1-isobutyrylpiperidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B3874379.png)
